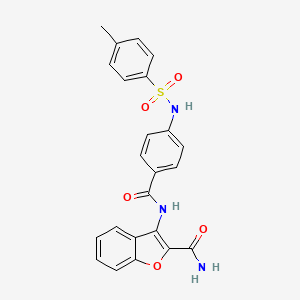

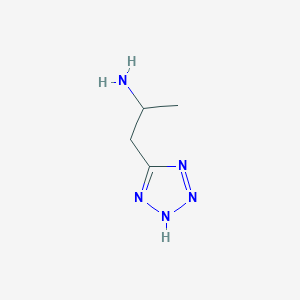

1-(2H-四唑-5-基)丙烷-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and can exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .

Synthesis Analysis

Tetrazoles can be synthesized using various methods. One common approach involves the use of triethyl orthoformate and sodium azide . Another method involves the reaction of nitriles with azide salts in the presence of a catalyst .Molecular Structure Analysis

The tetrazole ring is planar and can stabilize the negative charge by delocalization, which is advantageous for receptor-ligand interactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless . They have a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .科学研究应用

Energetic Materials Development

1-(2H-tetrazol-5-yl)propan-2-amine: has been utilized in the synthesis of C–N linked bistetrazolate nitramino compounds . These compounds have high nitrogen content and positive heats of formation, making them suitable for high-performance energetic materials. They exhibit excellent detonation velocities and moderate sensitivities, which are essential properties for explosives used in military and industrial applications.

Pharmaceutical Applications

In the pharmaceutical industry, tetrazole derivatives, including 1-(2H-tetrazol-5-yl)propan-2-amine , act as bioisosteres of carboxylic acids . They are involved in creating drugs with antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties. Their ability to penetrate cell membranes more easily than carboxylic acids makes them valuable in drug design.

Material Science

The compound’s derivatives are significant in material science, particularly in creating new materials with high nitrogen content . These materials are explored for their potential use in various applications, including as combustion promoters and components in advanced composite materials due to their stability and reactive properties.

Agriculture

In agriculture, tetrazole derivatives are investigated for their potential as growth hormones and their role in virtual screening for new agrochemicals . Their high solubility in lipids could enhance the delivery of agricultural chemicals through plant membranes, improving efficacy.

Chemical Synthesis

1-(2H-tetrazol-5-yl)propan-2-amine: is a key intermediate in the synthesis of various chemical compounds . Its reactive nature allows it to form C–N bonds efficiently, which is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.

Biochemistry

In biochemistry, tetrazole derivatives are used as acidic activators in oligonucleotide synthesis . They facilitate the coupling process during the synthesis of DNA and RNA, which is critical for genetic research and biotechnology.

安全和危害

未来方向

作用机制

Target of Action

It’s worth noting that tetrazole derivatives have been found to interact with various proteins and receptors .

Mode of Action

Tetrazole derivatives are known to form hydrogen bonds with amino acids, which can influence their binding energy .

Biochemical Pathways

Tetrazole derivatives are known to have diverse biological applications, indicating they may interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s worth noting that the stability and reactivity of tetrazole derivatives can be influenced by factors such as temperature .

属性

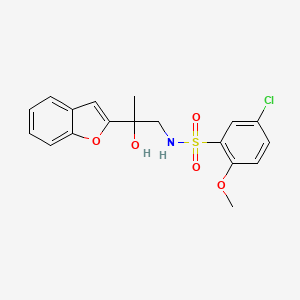

IUPAC Name |

1-(2H-tetrazol-5-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORIANGFJTCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNN=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2H-tetrazol-5-yl)propan-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2930813.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)

![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)

![(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone](/img/structure/B2930822.png)

![(E)-4-(Dimethylamino)-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-enamide](/img/structure/B2930824.png)

![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2930825.png)